4-[(2-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the 2-chlorophenylmethylsulfanyl and 4-methylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions that may include elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chlorophenylmethylsulfanyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H19ClN2OS |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-9-11-16(12-10-14)24-19-8-4-6-17(19)20(23-21(24)25)26-13-15-5-2-3-7-18(15)22/h2-3,5,7,9-12H,4,6,8,13H2,1H3 |
InChI Key |
CTOKMTRSTNVISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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